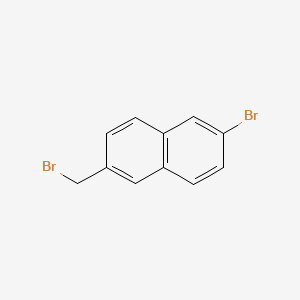

![molecular formula C10H20N2O3 B1368175 (2R)-2-[[(2R)-2-amino-3-methylbutanoyl]amino]-3-methylbutanoic acid CAS No. 62653-78-5](/img/structure/B1368175.png)

(2R)-2-[[(2R)-2-amino-3-methylbutanoyl]amino]-3-methylbutanoic acid

Vue d'ensemble

Description

Amino acids are the building blocks of proteins and play key roles in a variety of biological processes. They contain an amino group (-NH2), a carboxyl group (-COOH), and a side chain that varies between different amino acids .

Synthesis Analysis

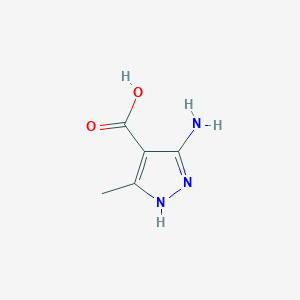

Amino acids can be synthesized in a variety of ways, including through the Strecker synthesis or through enzymatic processes in living organisms . The specific synthesis pathway for “(2R)-2-[[(2R)-2-amino-3-methylbutanoyl]amino]-3-methylbutanoic acid” is not available in the literature I have access to.Molecular Structure Analysis

The molecular structure of an amino acid consists of a central carbon atom (the alpha carbon) bonded to an amino group, a carboxyl group, a hydrogen atom, and a variable side chain . The specific structure of “(2R)-2-[[(2R)-2-amino-3-methylbutanoyl]amino]-3-methylbutanoic acid” would depend on the nature of its side chain.Chemical Reactions Analysis

Amino acids can participate in a variety of chemical reactions, including peptide bond formation (which occurs when amino acids link together to form proteins) and various metabolic reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of amino acids depend on their side chains. For example, some amino acids are polar, while others are nonpolar. Some are acidic, while others are basic .Applications De Recherche Scientifique

-

Synthesis of Intermolecularly Linked Peptides

-

Synthesis of Modified Peptides

-

Total Synthesis of Natural Products and Functional Molecules

-

Ring Opening Polymerization of α-Amino Acids

- Symmetric α-amino acid derivatives can be used in the ring opening polymerization of α-amino acids .

- This process involves the synthesis, architecture, and applications of polypeptides and their hybrids .

- The specific methods and procedures would depend on the particular polypeptide or hybrid being synthesized .

-

Biomedical Applications

- Polypeptides synthesized from symmetric α-amino acid derivatives have attracted considerable attention in recent decades due to their inherent biodegradability and tunable cytocompatibility .

- Macromolecular design in conjunction with rational monomer composition can direct architecture, self-assembly, and chemical behavior, ultimately guiding the choice of appropriate application within the biomedical field .

-

Synthetic Advances in the Ring Opening Polymerization of α-Amino Acid N-Carboxyanhydrides

- Symmetric α-amino acid derivatives can be used in the ring opening polymerization of α-amino acid N-carboxyanhydrides .

- This process involves the synthesis, architecture, and applications of polypeptides and their hybrids .

- The specific methods and procedures would depend on the particular polypeptide or hybrid being synthesized .

-

Development of New Materials

-

Development of New Drugs

-

Development of New Diagnostic Tools

-

Development of New Therapeutic Strategies

- Symmetric α-amino acid derivatives can be used in the development of new therapeutic strategies .

- These strategies can target a wide range of diseases, from autoimmune diseases to cardiovascular disorders .

- The specific methods and procedures would depend on the particular therapeutic strategy being developed .

-

Development of New Biochemical Tools

- Symmetric α-amino acid derivatives can be used in the development of new biochemical tools .

- These tools can help study a wide range of biological processes, from protein synthesis to cell signaling .

- The specific methods and procedures would depend on the particular biochemical tool being developed .

-

Development of New Biotechnological Tools

- Symmetric α-amino acid derivatives can be used in the development of new biotechnological tools .

- These tools can help study a wide range of biotechnological processes, from genetic engineering to biofuel production .

- The specific methods and procedures would depend on the particular biotechnological tool being developed .

Orientations Futures

Propriétés

IUPAC Name |

(2R)-2-[[(2R)-2-amino-3-methylbutanoyl]amino]-3-methylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O3/c1-5(2)7(11)9(13)12-8(6(3)4)10(14)15/h5-8H,11H2,1-4H3,(H,12,13)(H,14,15)/t7-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRNYOVHEKOBTEF-HTQZYQBOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(C(C)C)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H](C(=O)N[C@H](C(C)C)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40423794 | |

| Record name | Val-val | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40423794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2R)-2-[[(2R)-2-amino-3-methylbutanoyl]amino]-3-methylbutanoic acid | |

CAS RN |

62653-78-5 | |

| Record name | Val-val | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40423794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[3-(Trifluoromethyl)phenyl]butane-1,3-dione](/img/structure/B1368119.png)

![7-Methoxy-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B1368121.png)